molecular formula C16H19NO B1306280 (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine CAS No. 436088-63-0

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine

Cat. No. B1306280
CAS RN: 436088-63-0
M. Wt: 241.33 g/mol
InChI Key: KWKSNHQEOUOGQF-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine, also known as 2-FBA, is an organic compound that has been gaining attention due to its potential applications in scientific research.

Scientific Research Applications

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as indole derivatives, benzoxazoles, and isoquinolines. It has also been used as an intermediate in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of fluorescent probes, which can be used to study cell signaling pathways.

Mechanism of Action

The exact mechanism of action of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the production of certain hormones, such as cortisol, and may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical pathways and physiological processes. For example, it has been shown to inhibit the production of certain hormones, such as cortisol, and to have an effect on the production of certain neurotransmitters, such as dopamine and serotonin. In addition, this compound has been shown to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction conditions can be easily controlled. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some potential limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in organic solvents before use. In addition, it may be toxic in high concentrations, so care must be taken when handling and storing it.

Future Directions

Given the potential applications of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine in scientific research, there are several potential future directions for its use. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the synthesis of new compounds, such as drugs and fluorescent probes. Finally, further research could be conducted to explore its potential applications in the study of cell signaling pathways.

Synthesis Methods

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is typically synthesized through a two-step process. The first step involves the reaction between benzaldehyde and ethyl acetoacetate to produce an intermediate, ethyl-1-phenyl-2-buten-1-yl acetoacetate. This intermediate is then reacted with furan-2-carbaldehyde to produce this compound. The reaction conditions for both steps are mild and can be easily controlled in the laboratory.

properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKSNHQEOUOGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389858
Record name (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436088-63-0
Record name (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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